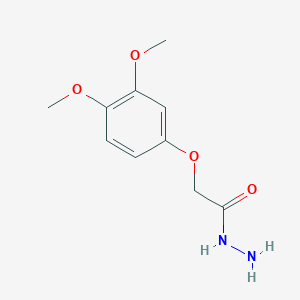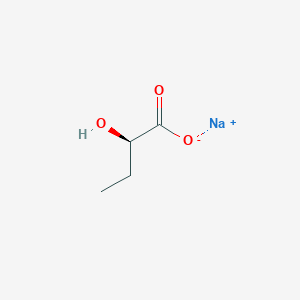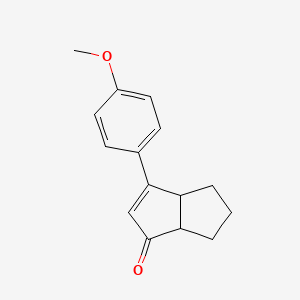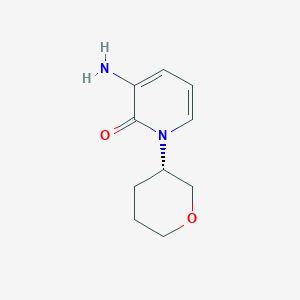
(R)-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde is a chemical compound with a unique structure that includes a pyrrolidine ring, a vinyl group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of a suitable pyrrolidine derivative with an oxidizing agent to introduce the aldehyde group. The vinyl group can be introduced through a subsequent reaction with a vinylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde may involve large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while hydroboration can be performed using borane reagents.
Major Products Formed
Oxidation: Formation of 5-oxo-2-vinylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-2-vinylpyrrolidine.
Substitution: Formation of halogenated derivatives or hydroborated products.
Scientific Research Applications
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The vinyl group may also participate in reactions that modify biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-2-vinylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain reactions.
2-Vinylpyrrolidine-2-carbaldehyde: Similar structure but without the keto group, affecting its reactivity and applications.
5-Oxo-2-pyrrolidinecarboxaldehyde: Similar but lacks the vinyl group, altering its chemical behavior.
Uniqueness
®-5-Oxo-2-vinylpyrrolidine-2-carbaldehyde is unique due to the presence of both the vinyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications. Its structure allows for diverse reactivity, making it valuable in synthetic chemistry and research.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1 |
InChI Key |
SXRZNXUNGTUSRG-ZETCQYMHSA-N |
Isomeric SMILES |
C=C[C@]1(CCC(=O)N1)C=O |
Canonical SMILES |
C=CC1(CCC(=O)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)

![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)

![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)


![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)
